![molecular formula C18H18N2O3 B2601350 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide CAS No. 688353-04-0](/img/structure/B2601350.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide
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Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide, also known as DMQX, is a potent and selective antagonist of ionotropic glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and glutamate receptors play a crucial role in synaptic transmission, plasticity, and learning and memory. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders.
Scientific Research Applications
Antibacterial Activity
Furazolidone has demonstrated potent antibacterial effects against a wide range of bacteria. It inhibits bacterial growth by interfering with DNA replication and protein synthesis. Researchers have explored its use in treating bacterial infections, including gastrointestinal and urinary tract infections .
Antiprotozoal Properties
Furazolidone exhibits antiprotozoal activity, particularly against protozoan parasites. It has been investigated as a potential treatment for giardiasis, a common intestinal infection caused by Giardia lamblia. The compound disrupts the parasite’s energy metabolism, leading to its elimination .
Antiviral Potential
Studies suggest that furazolidone may inhibit certain viruses, including RNA viruses. Researchers have explored its use against viral infections, although further investigations are needed to fully understand its antiviral mechanisms .
Anti-Inflammatory Effects
Furazolidone possesses anti-inflammatory properties, making it relevant in conditions associated with inflammation. It modulates immune responses and reduces inflammatory mediators. Its potential application extends to inflammatory bowel diseases and other inflammatory disorders .
Antitumor Activity
Emerging evidence indicates that furazolidone exhibits antitumor effects. It interferes with cancer cell proliferation and induces apoptosis. Researchers have studied its potential in various cancer types, including breast, lung, and colon cancers .
Treatment of Helicobacter pylori Infections
Furazolidone has been investigated as part of combination therapy for eradicating Helicobacter pylori, a bacterium associated with peptic ulcers and gastritis. When used alongside other antibiotics, it contributes to successful H. pylori eradication .
properties
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-8-14-10-13(17(21)20-15(14)9-12(11)2)5-6-19-18(22)16-4-3-7-23-16/h3-4,7-10H,5-6H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUIZKFLGJNZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide |
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